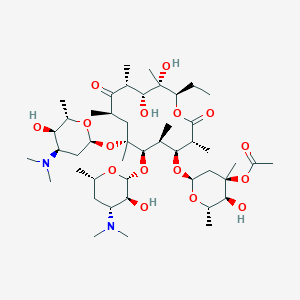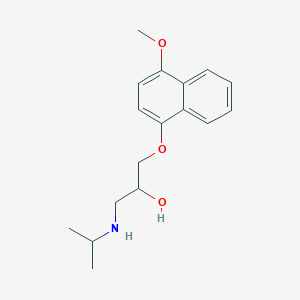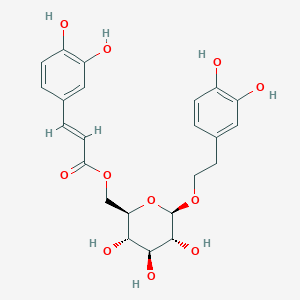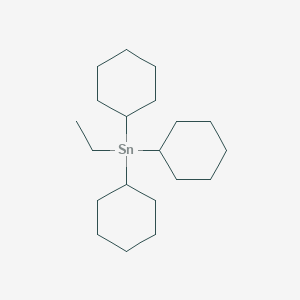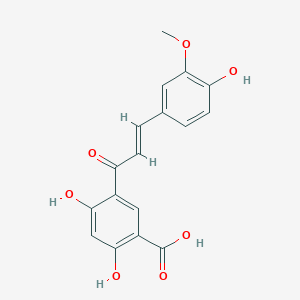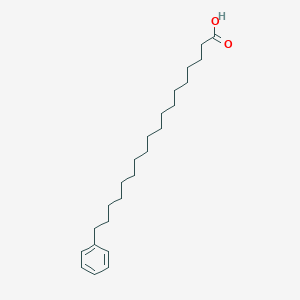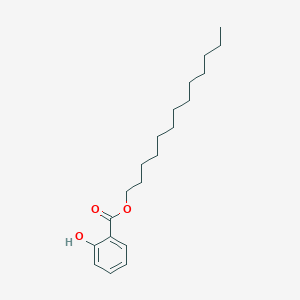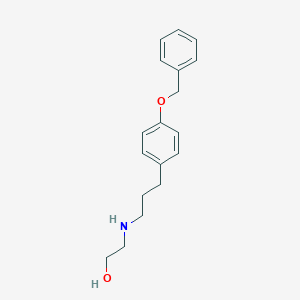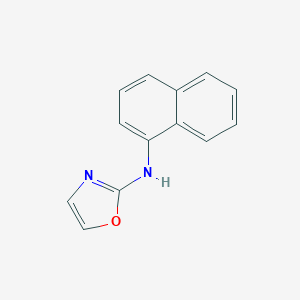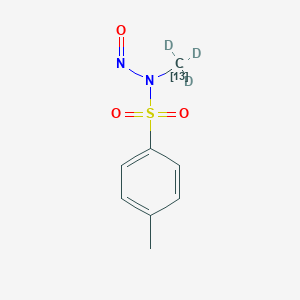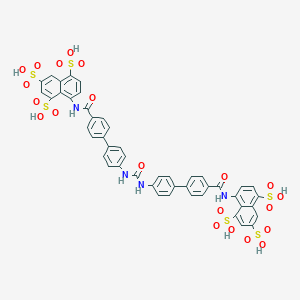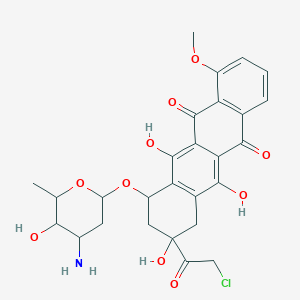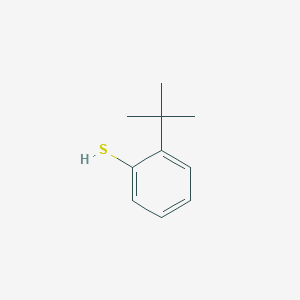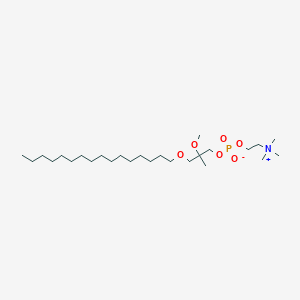
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid derivative that has been widely used in scientific research due to its unique chemical structure and properties. This compound is also known as C16:0 PC-TPA or PC-TPA and is a member of the phosphatidylcholine family.
Mécanisme D'action
The mechanism of action of (3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate is not fully understood. However, it is known to interact with proteins and other molecules in the cell membrane, affecting their function and activity.
Effets Biochimiques Et Physiologiques
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to have a number of biochemical and physiological effects. It can modulate the activity of membrane-bound enzymes, alter membrane fluidity, and affect membrane protein function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate in lab experiments is its ability to mimic the properties of natural membrane lipids. This makes it an ideal model system for studying membrane biophysics and lipid-protein interactions. However, one limitation of this compound is its high cost, which can make it difficult to use in large-scale studies.
Orientations Futures
There are several future directions for research involving (3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate. One area of interest is the development of new drug delivery systems based on this compound. Another potential direction is the use of PC-TPA in the study of membrane protein structure and function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular physiology.
Méthodes De Synthèse
The synthesis of (3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate involves the reaction of hexadecyltrimethylammonium bromide with phosphatidylcholine in the presence of triethylamine. The reaction mixture is then purified using column chromatography to obtain the desired product.
Applications De Recherche Scientifique
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate has been extensively used in scientific research as a model membrane lipid due to its unique chemical structure and properties. It is commonly used in studies related to membrane biophysics, lipid-protein interactions, and drug delivery systems.
Propriétés
Numéro CAS |
110090-00-1 |
|---|---|
Nom du produit |
(3-Hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Formule moléculaire |
C26H56NO6P |
Poids moléculaire |
509.7 g/mol |
Nom IUPAC |
(3-hexadecoxy-2-methoxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H56NO6P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(2,30-6)25-33-34(28,29)32-23-21-27(3,4)5/h7-25H2,1-6H3 |
Clé InChI |
PMQJRYFJLGTDHG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Synonymes |
1-O-hexadecyl-2-C,O-dimethylglycero-3-phosphocholine 1-O-hexadecyl-2-methyl-2-methoxy-3-phosphatidylcholine 2-methyl-2-methoxy-PAF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



